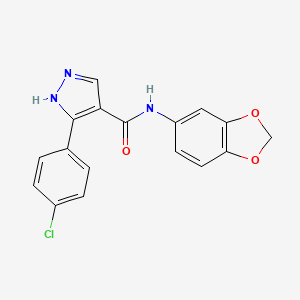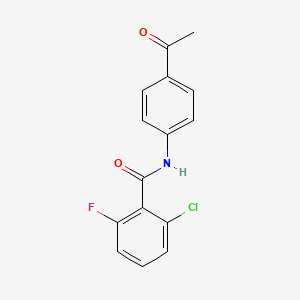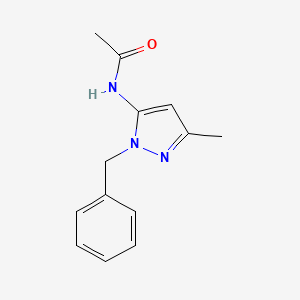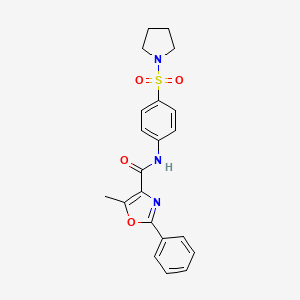
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, also known as BDP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP-1 is a pyrazole-derived compound that has been synthesized using various methods.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various in vitro and in vivo models of inflammation. This compound has also been shown to reduce the growth and proliferation of cancer cells in various cancer models. In addition, this compound has been shown to have anxiolytic effects in various animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is its ability to selectively inhibit COX-2 activity without affecting the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining gastrointestinal and renal function. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
For the research on N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide include the development of more efficient synthesis methods that can improve the yield and purity of the compound. Further studies are also needed to investigate the potential applications of this compound in treating various inflammatory and neurological disorders. In addition, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
This compound is a pyrazole-derived compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-anxiety properties in various in vitro and in vivo studies. Further research is needed to investigate the potential applications of this compound in treating various inflammatory and neurological disorders, and the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved therapeutic properties.
Synthesemethoden
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-(dimethylamino)pyrazole-1-carboxamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-anxiety properties in various in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-11-3-1-10(2-4-11)16-13(8-19-21-16)17(22)20-12-5-6-14-15(7-12)24-9-23-14/h1-8H,9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJTIYWKCPWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)


![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)

![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)

